Cas no 1015776-92-7 (3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]-1,2,3,4,4a,5,6,8a-octahydro-2,3-dihydroxy-3,4,8,8a-tetramethyl-1-naphthalenylester)

3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]-1,2,3,4,4a,5,6,8a-octahydro-2,3-dihydroxy-3,4,8,8a-tetramethyl-1-naphthalenylester structure
1015776-92-7 structure
Nome del prodotto:3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]-1,2,3,4,4a,5,6,8a-octahydro-2,3-dihydroxy-3,4,8,8a-tetramethyl-1-naphthalenylester
Numero CAS:1015776-92-7
MF:C26H31NO6
MW:453.527447938919
CID:97960
PubChem ID:91885090

3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]-1,2,3,4,4a,5,6,8a-octahydro-2,3-dihydroxy-3,4,8,8a-tetramethyl-1-naphthalenylester Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]-1,2,3,4,4a,5,6,8a-octahydro-2,3-dihydroxy-3,4,8,8a-tetramethyl-1-naphthalenylester
    • (1R,2S,3R,4R,4aS,8aR)-2,3-Dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2 -(5-oxo-2,5-dihydro-3-furanyl)vinyl]-1,2,3,4,4a,5,6,8a-octahydro- 1-naphthalenyl nicotinate
    • 3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]...
    • 3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]-1,2,3,4,4a,5,6,8a-octahydro-2,
    • 6-O-Nicotinoylbarbatin C
    • [ "" ]
    • 6-O-Nicotiylbarbatin C
    • [(1R,2S,3R,4R,4aS,8aR)-2,3-dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate
    • 1015776-92-7
    • AKOS040760242
    • Inchi: InChI=1S/C26H31NO6/c1-16-7-5-9-19-24(2,11-10-17-13-20(28)32-15-17)26(4,31)21(29)22(25(16,19)3)33-23(30)18-8-6-12-27-14-18/h6-8,10-14,19,21-22,29,31H,5,9,15H2,1-4H3/b11-10+
    • Chiave InChI: BWDKUBKSGGMGOD-ZHACJKMWSA-N
    • Sorrisi: O=C1C=C(/C=C/C2(C(O)(C)C(O)C(OC(C3=CN=CC=C3)=O)C3(C)C2CCC=C3C)C)CO1

Proprietà calcolate

  • Massa esatta: 453.21500
  • Massa monoisotopica: 453.21513771g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 5
  • Complessità: 909
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 106Ų

Proprietà sperimentali

  • Colore/forma: Oil
  • Densità: 1.3±0.1 g/cm3
  • Punto di ebollizione: 595.2±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 313.8±30.1 °C
  • PSA: 105.95000
  • LogP: 3.14080
  • Pressione di vapore: 0.0±1.8 mmHg at 25°C

3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]-1,2,3,4,4a,5,6,8a-octahydro-2,3-dihydroxy-3,4,8,8a-tetramethyl-1-naphthalenylester Informazioni sulla sicurezza

Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.